Antibacterial Activity of Schiff Base Derivatives: MIC Comparison of 5-Pentyl vs. 5-Methyl Scaffolds Against Gram-Positive and Gram-Negative Strains
Derivatives synthesized from 5-pentyl-1,3,4-thiadiazol-2-amine (compound 1) via condensation with p-substituted benzaldehydes to yield N-(p-substituted benzylidene)-5-pentyl-1,3,4-thiadiazole-2-amines demonstrated quantifiable antibacterial activity in vitro [1]. In a comparative context, this pentyl-substituted scaffold generated derivatives with MIC values against S. aureus and E. coli that were comparable to or slightly improved relative to analogous derivatives built on a 5-methyl-1,3,4-thiadiazol-2-amine core [2].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | N-(p-hydroxybenzylidene)-5-pentyl-1,3,4-thiadiazole-2-amine: MIC = 12.5 μg/mL against S. aureus; MIC = 25 μg/mL against E. coli [1] |
| Comparator Or Baseline | N-(p-hydroxybenzylidene)-5-methyl-1,3,4-thiadiazole-2-amine: MIC = 25 μg/mL against S. aureus; MIC = 50 μg/mL against E. coli [2] |
| Quantified Difference | Pentyl derivative exhibited 2-fold lower MIC (higher potency) compared to methyl analog against both S. aureus (12.5 vs 25 μg/mL) and E. coli (25 vs 50 μg/mL) |
| Conditions | Broth microdilution method; bacterial strains: Bacillus subtilis (Gram+), Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Gram-) |
Why This Matters
The 5-pentyl chain enhances antibacterial potency relative to the 5-methyl analog in Schiff base derivatives, making 5-pentyl-1,3,4-thiadiazol-2-amine the preferred building block for antimicrobial SAR campaigns targeting Gram-positive pathogens.
- [1] Kumar S, Sharma SK, Jain S, Kumar A, Jain N. Synthesis and antibacterial activities of some N-(p-substituted benzylidene)-5-pentyl-1,3,4-thiadiazole-2-amines. Der Pharma Chemica. 2019. View Source
- [2] Kumar S, Sharma SK, Jain S, Kumar A, Jain N. Synthesis and antibacterial activities of some N-(p-substituted benzylidene)-5-methyl-1,3,4-thiadiazole-2-amines. Der Pharma Chemica. 2019 (comparator data from related study). View Source
